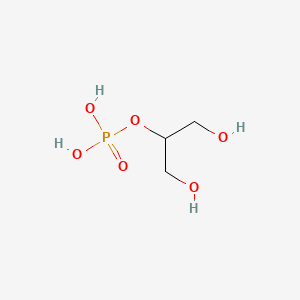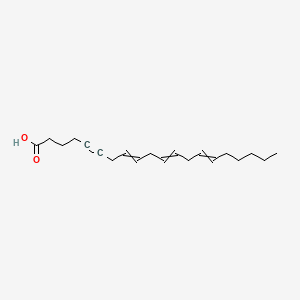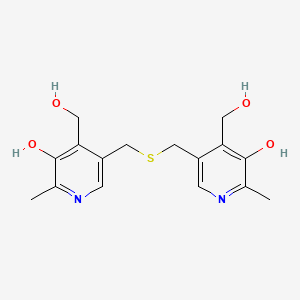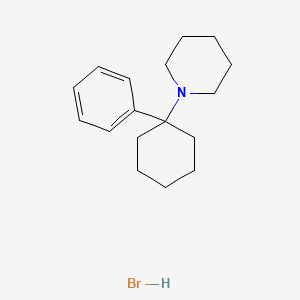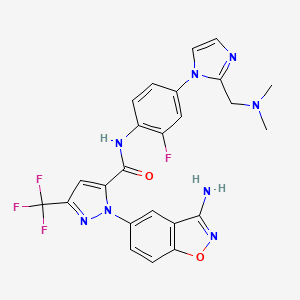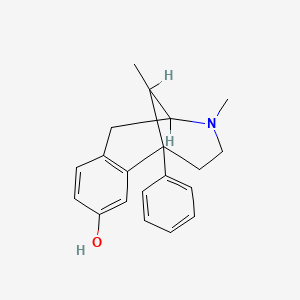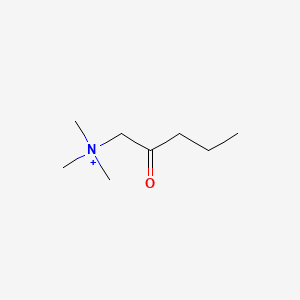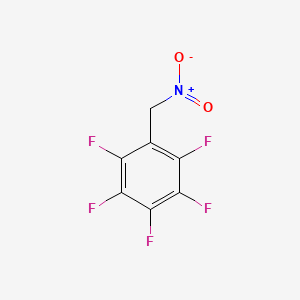
1,2,3,4,5-Pentafluoro-6-(nitromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5-Pentafluoro-6-(nitromethyl)benzene is a fluorinated aromatic compound with the molecular formula C7H2F5NO2 It is characterized by the presence of five fluorine atoms and a nitromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentafluoro-6-(nitromethyl)benzene can be synthesized through the nitration of pentafluorotoluene. The nitration process typically involves the reaction of pentafluorotoluene with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the nitration process while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentafluoro-6-(nitromethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms and the nitro group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (chlorine, bromine) and catalysts like iron(III) chloride.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Nucleophilic Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Major Products Formed
Electrophilic Aromatic Substitution: Halogenated derivatives of the compound.
Reduction: 1,2,3,4,5-Pentafluoro-6-(aminomethyl)benzene.
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,3,4,5-Pentafluoro-6-(nitromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals.
Medicine: Studied for its potential as a precursor in the synthesis of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-(nitromethyl)benzene involves its interaction with various molecular targets. The electron-withdrawing effects of the fluorine atoms and the nitro group influence the reactivity of the benzene ring, making it more susceptible to electrophilic attack. The compound can also undergo reduction to form an aminomethyl derivative, which may interact with biological targets through hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a nitromethyl group.
2,3,4,5,6-Pentafluorotoluene: Lacks the nitro group, making it less reactive in certain types of reactions.
1,2,3,4,5-Pentafluoro-6-iodobenzene: Contains an iodine atom, which can participate in different types of chemical reactions.
Uniqueness
1,2,3,4,5-Pentafluoro-6-(nitromethyl)benzene is unique due to the presence of both electron-withdrawing fluorine atoms and a nitromethyl group. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of various fluorinated compounds .
Properties
CAS No. |
90826-57-6 |
|---|---|
Molecular Formula |
C7H2F5NO2 |
Molecular Weight |
227.09 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoro-6-(nitromethyl)benzene |
InChI |
InChI=1S/C7H2F5NO2/c8-3-2(1-13(14)15)4(9)6(11)7(12)5(3)10/h1H2 |
InChI Key |
QTSPAMWUNUOOKF-UHFFFAOYSA-N |
SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)[N+](=O)[O-] |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)[N+](=O)[O-] |
Synonyms |
alpha-nitro-2,3,4,5,6-pentafluorotoluene N-23456-PFT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



